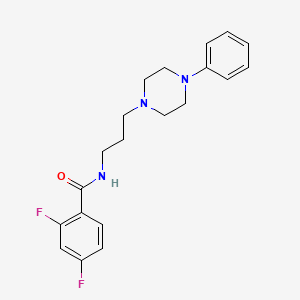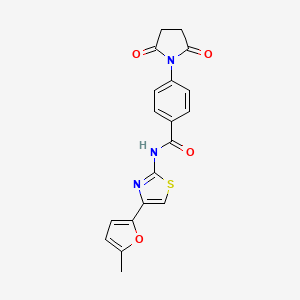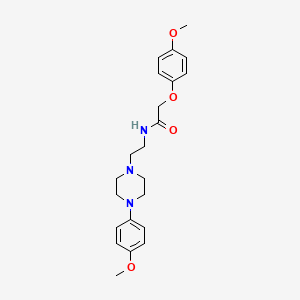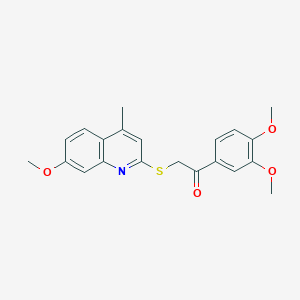![molecular formula C13H14Cl2N2O2S B2718389 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole CAS No. 338967-19-4](/img/structure/B2718389.png)
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol, has a CAS Number of 338967-18-3 . It has a molecular weight of 319.21 and its IUPAC name is 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10 (8 (13)6-9 (11)14)16-3-2-15-12 (16)19/h2-3,6-7H,4-5H2,1H3, (H,15,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C12H12Cl2N2O2S and it has a molecular weight of 319.21 .Aplicaciones Científicas De Investigación
Hemodynamic Effects and Cardiac Function
Several studies have focused on compounds with imidazole structures, analyzing their effects on cardiac hemodynamics and potential as therapeutic agents in heart failure and other cardiovascular conditions. For example, compounds like AR-L 115 BS have been investigated for their positive inotropic effects and the ability to improve left ventricular function without significant changes in heart rate or systolic blood pressure, indicating potential applications in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981; Nebel, Sabin, & Surawitzki, 1981).
Antimycotic Applications
Imidazole derivatives have shown significant promise in antimycotic treatments, demonstrating efficacy against various fungal infections. Studies have documented the therapeutic efficacy and safety of sertaconazole, an imidazole derivative, in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the compound's high antifungal activity and excellent safety profile (Nasarre et al., 1992; Pedragosa et al., 1992).
Environmental Contaminant Analysis
Research on organochlorine and organobromine compounds, including those with imidazole rings, has been crucial in understanding environmental pollution and its impact on human health. For example, studies on the levels of such compounds in human milk and their decrease over time provide valuable insights into environmental contamination and the effectiveness of pollution control measures (Norén & Meironyté, 2000).
Analytical Chemistry Applications
Imidazole derivatives have been utilized in analytical chemistry for the determination of substance levels in biological matrices, such as plasma and urine, indicating their utility in both clinical diagnostics and pharmacokinetic studies. The high-performance liquid chromatography methods developed for these purposes underscore the versatility and importance of imidazole compounds in analytical research (Krause, 1981).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-18-5-6-19-12-8-11(9(14)7-10(12)15)17-4-3-16-13(17)20-2/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKJGWUVPJENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)



![6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718314.png)


![6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2718319.png)


![4-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-nitrobenzenesulfonamide](/img/structure/B2718327.png)
![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)